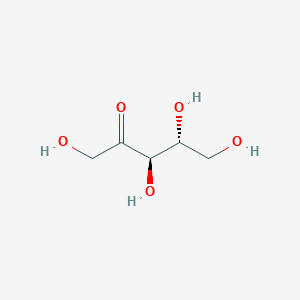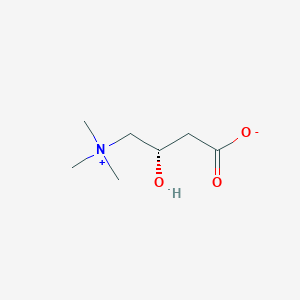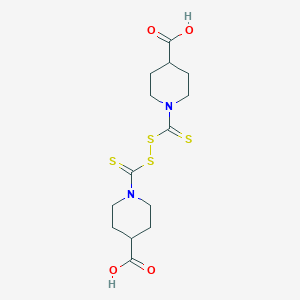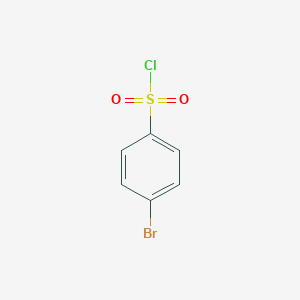
S-(-)-Sulpiride-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(-)-Sulpiride-d3: is a deuterated form of S-(-)-Sulpiride, a selective dopamine D2 receptor antagonist. This compound is often used in scientific research to study the pharmacokinetics and pharmacodynamics of S-(-)-Sulpiride due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
作用機序
Target of Action
Levosulpiride-d3 primarily targets the Dopamine D2 receptor . This receptor is a part of the dopamine receptor family, which plays a crucial role in the functioning of the central nervous system.
Mode of Action
Levosulpiride-d3 acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function.
Biochemical Pathways
The blocking of the Dopamine D2 receptor affects the dopaminergic neurotransmission pathways in the brain. The downstream effects of this blockade can lead to changes in the release of other neurotransmitters and hormones, affecting various physiological functions such as mood, reward, and endocrine regulation .
Pharmacokinetics
It’s known that the deuterium substitution in drug molecules, like in levosulpiride-d3, can potentially affect the drug’spharmacokinetic and metabolic profiles . This could influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of Levosulpiride-d3’s action primarily involve changes in neurotransmitter activity due to the blockade of the Dopamine D2 receptor. This can lead to alterations in neuronal signaling and potentially result in therapeutic effects for conditions like schizophrenia and depression, where dopamine signaling is implicated .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Sulpiride-d3 typically involves the deuteration of S-(-)-Sulpiride. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The use of deuterium oxide (D2O) as a solvent can also be employed to enhance the deuteration process.
化学反応の分析
Types of Reactions: S-(-)-Sulpiride-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: S-(-)-Sulpiride-d3 is used as a reference standard in analytical chemistry, particularly in mass spectrometry, to study the metabolic pathways and degradation products of S-(-)-Sulpiride.
Biology: In biological research, this compound is used to investigate the binding affinity and selectivity of dopamine D2 receptors. It helps in understanding the receptor-ligand interactions and the role of dopamine in various physiological processes.
Medicine: In medical research, this compound is used to study the pharmacokinetics of S-(-)-Sulpiride in clinical trials. It helps in determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting dopamine receptors. It serves as a tool for optimizing drug formulations and improving therapeutic efficacy.
類似化合物との比較
Racemic Sulpiride: A mixture of both enantiomers of Sulpiride.
Racemic Sulpiride-d3: A deuterated form of racemic Sulpiride.
S-(-)-Sulpiride: The non-deuterated form of S-(-)-Sulpiride.
Uniqueness: S-(-)-Sulpiride-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements. This makes it a valuable tool in pharmacokinetic studies and drug development.
特性
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-XTRIYBSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512625 |
Source


|
| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124020-27-5 |
Source


|
| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)
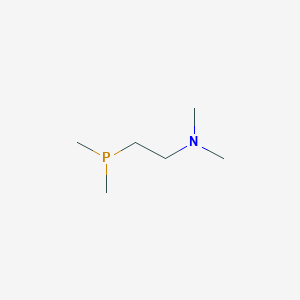

![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
